Cas no 698-11-3 (1-Chloro-2-ethenyl-4-fluorobenzene)

1-Chloro-2-ethenyl-4-fluorobenzene is a fluorinated aromatic compound featuring both chloro and ethenyl functional groups on a benzene ring. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of both halogen and vinyl substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions, polymerization, or further derivatization. The fluorine atom contributes to increased stability and lipophilicity, which can be advantageous in medicinal chemistry applications. This compound is typically handled under controlled conditions due to its reactive nature, and its purity is critical for consistent performance in synthetic workflows.
1-Chloro-2-ethenyl-4-fluorobenzene structure
698-11-3 structure
Product name:1-Chloro-2-ethenyl-4-fluorobenzene
CAS No:698-11-3
MF:C8H6ClF
MW:156.584644794464
CID:5719462
PubChem ID:118269530

1-Chloro-2-ethenyl-4-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 698-11-3
    • EN300-1986564
    • A1-22213
    • SCHEMBL16958857
    • 1-Chloro-2-ethenyl-4-fluorobenzene
    • Inchi: 1S/C8H6ClF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2
    • InChI Key: YKNGKZHAULCFJU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C=C)F

Computed Properties

  • Exact Mass: 156.0142060g/mol
  • Monoisotopic Mass: 156.0142060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 3.4

1-Chloro-2-ethenyl-4-fluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1986564-0.1g
1-chloro-2-ethenyl-4-fluorobenzene
698-11-3
0.1g
$490.0 2023-09-16
Enamine
EN300-1986564-1g
1-chloro-2-ethenyl-4-fluorobenzene
698-11-3
1g
$557.0 2023-09-16
TRC
C194930-250mg
1-Chloro-2-ethenyl-4-fluorobenzene
698-11-3
250mg
$ 540.00 2022-06-06
Enamine
EN300-1986564-5.0g
1-chloro-2-ethenyl-4-fluorobenzene
698-11-3
5g
$3355.0 2023-05-31
Enamine
EN300-1986564-0.25g
1-chloro-2-ethenyl-4-fluorobenzene
698-11-3
0.25g
$513.0 2023-09-16
Enamine
EN300-1986564-2.5g
1-chloro-2-ethenyl-4-fluorobenzene
698-11-3
2.5g
$1089.0 2023-09-16
TRC
C194930-500mg
1-Chloro-2-ethenyl-4-fluorobenzene
698-11-3
500mg
$ 900.00 2022-06-06
Enamine
EN300-1986564-1.0g
1-chloro-2-ethenyl-4-fluorobenzene
698-11-3
1g
$1157.0 2023-05-31
Enamine
EN300-1986564-0.05g
1-chloro-2-ethenyl-4-fluorobenzene
698-11-3
0.05g
$468.0 2023-09-16
Enamine
EN300-1986564-0.5g
1-chloro-2-ethenyl-4-fluorobenzene
698-11-3
0.5g
$535.0 2023-09-16

Additional information on 1-Chloro-2-ethenyl-4-fluorobenzene

Introduction to 1-Chloro-2-ethenyl-4-fluorobenzene (CAS No. 698-11-3)

1-Chloro-2-ethenyl-4-fluorobenzene, identified by its Chemical Abstracts Service (CAS) number 698-11-3, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a chloro, vinyl, and fluoro substituent on a benzene ring, has garnered attention due to its versatile reactivity and potential applications in the development of novel agrochemicals and pharmaceuticals. The unique structural arrangement of these functional groups makes it a valuable building block for further chemical modifications, enabling the synthesis of complex molecules with tailored properties.

The vinylic group in 1-Chloro-2-ethenyl-4-fluorobenzene provides a reactive site for various addition and polymerization reactions, while the chloro substituent serves as a handle for nucleophilic substitution reactions. The presence of the fluoro group introduces electronic and steric effects that can influence the compound's interactions with biological targets, making it an attractive scaffold for drug discovery efforts.

In recent years, there has been growing interest in the use of 1-Chloro-2-ethenyl-4-fluorobenzene as a precursor in the synthesis of biologically active compounds. For instance, researchers have explored its utility in generating fluorinated aromatic heterocycles, which are known to exhibit enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. These findings align with the broader trend in medicinal chemistry toward the incorporation of fluorine atoms to optimize drug-like properties.

One notable application of 1-Chloro-2-ethenyl-4-fluorobenzene is in the development of novel agrochemicals. Fluorinated aromatic compounds have shown promise as potent herbicides and fungicides due to their ability to disrupt essential biological pathways in pests while maintaining low environmental toxicity. The structural features of this compound make it a suitable candidate for further derivatization into molecules that can target specific enzymes or receptors involved in plant disease resistance.

From a synthetic chemistry perspective, 1-Chloro-2-ethenyl-4-fluorobenzene offers a rich platform for exploring new reaction methodologies. The combination of electron-withdrawing and electron-donating groups on the benzene ring allows for diverse functionalization strategies, including cross-coupling reactions, halogen exchange processes, and metal-catalyzed transformations. These reactions are crucial for constructing complex molecular architectures that are often required in pharmaceutical applications.

The role of computational chemistry in studying 1-Chloro-2-ethenyl-4-fluorobenzene cannot be overstated. Advanced computational techniques, such as density functional theory (DFT) and molecular dynamics simulations, have enabled researchers to predict the reactivity and conformational behavior of this compound with high accuracy. These insights are invaluable for guiding experimental efforts and optimizing synthetic routes.

In conclusion, 1-Chloro-2-ethenyl-4-fluorobenzene (CAS No. 698-11-3) represents a fascinating molecule with broad potential applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a cornerstone in modern synthetic chemistry, driving innovation across multiple scientific disciplines. As research continues to uncover new ways to leverage this compound's properties, its importance is likely to grow even further.

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